1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Vue d'ensemble

Description

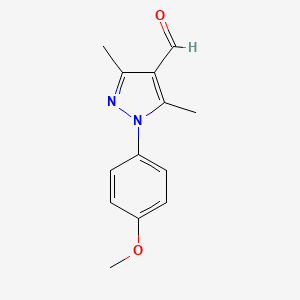

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 1, two methyl groups at positions 3 and 5, and an aldehyde group at position 4 of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and heating to reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Reaction Conditions | Acidic, 60–70°C, 4–6 h |

This reaction proceeds via radical intermediates, with the aldehyde group converted to a carboxylic acid under strong oxidizing conditions.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using agents such as NaBH or LiAlH:

Reaction :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Reaction Time | 2–3 h |

The reduced product retains the pyrazole ring’s integrity, confirmed by H NMR analysis.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming Schiff bases and hydrazones:

Example : Reaction with hydroxylamine hydrochloride:

| Parameter | Value | Source |

|---|---|---|

| Yield | 81–93% | |

| Conditions | NaOH, 90 min, reflux |

This reaction produces E/Z isomer mixtures, as confirmed by C NMR .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For instance, cyclization with acetylacetone yields dihydropyridine derivatives:

Reaction :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82.3% | |

| Reaction Time | 5 h |

The product adopts a flattened boat conformation, confirmed by X-ray crystallography .

Electrophilic Substitution

The methoxyphenyl group undergoes electrophilic substitution (e.g., nitration):

Reaction :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reaction Conditions | 0–5°C, 2 h |

The nitro group preferentially substitutes at the para position relative to the methoxy group.

Nucleophilic Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols:

Reaction :

| Parameter | Value | Source |

|---|---|---|

| Yield (R = CH) | 75% | |

| Solvent | Dry THF |

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings via halogenated intermediates:

Example :

| Parameter | Value | Source |

|---|---|---|

| Coupling Yield | 60–68% | |

| Catalyst Loading | 5 mol% |

Photochemical Reactions

UV-induced reactions generate radical intermediates. For example, photolysis in benzene yields dimerized products:

| Parameter | Value | Source |

|---|---|---|

| Dimer Yield | 45–50% | |

| Wavelength | 254 nm |

Key Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde group, facilitating nucleophilic attacks .

-

Steric Effects : The 3,5-dimethyl groups on the pyrazole ring hinder reactions at the N1 position, directing reactivity to the aldehyde and methoxyphenyl groups .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate condensation reactions, while non-polar solvents favor cyclization .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds, including 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, possess significant anti-inflammatory properties. For instance, various synthesized pyrazole derivatives have been tested against inflammation models and compared favorably with standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that certain pyrazole derivatives exhibit potent activity against pathogens such as E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

- Anticancer Activity : Recent investigations have highlighted the compound's capacity to inhibit tumor growth in specific cancer cell lines. For example, derivatives have shown promising results in inducing apoptosis in A549 lung cancer cells, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Research has demonstrated that modifications to the pyrazole scaffold can enhance biological activity. For instance:

- Substituent Variations : The introduction of different functional groups at specific positions on the pyrazole ring has been shown to significantly alter the potency of these compounds. A study indicated that specific substitutions led to a tenfold increase in inhibitory activity against certain biological targets .

- Molecular Interactions : The binding affinity and interaction dynamics with biological targets are influenced by the molecular structure of the compound. Detailed SAR studies provide insights into how different substituents affect overall activity and selectivity .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | Aldehyde + Amine | Reflux | 85 |

| 2 | Cyclization | Pyrazole precursor | Heating | 90 |

| 3 | Purification | Crystallization | Room Temp | 95 |

Case Studies

Several case studies illustrate the applications of this compound in various fields:

- Case Study on Anti-inflammatory Effects : A study conducted on a series of synthesized pyrazole derivatives demonstrated their effectiveness in reducing edema in animal models, providing a quantitative analysis of their anti-inflammatory properties compared to established drugs .

- Anticancer Research : Research focusing on lung cancer cells treated with pyrazole derivatives showed significant inhibition of cell proliferation, with detailed mechanisms elucidated through flow cytometry and apoptosis assays .

Mécanisme D'action

The mechanism of action of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity .

Comparaison Avec Des Composés Similaires

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Activité Biologique

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group and two methyl groups on the pyrazole ring, with an aldehyde functional group. The presence of these substituents influences its solubility and reactivity, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This was demonstrated in studies where similar pyrazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways .

- Antioxidant Activity : Pyrazole derivatives have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that compounds within the pyrazole class exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against bacteria and fungi in vitro .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in experimental models. This suggests that this compound may possess similar therapeutic potential .

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For example, related pyrazole derivatives have shown cytotoxic effects against different cancer cell lines, including breast cancer and lung cancer cells .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Activity : In a study involving a series of pyrazole compounds, one derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating significant antitumor activity .

- Synergistic Effects with Doxorubicin : Another study explored the combination of pyrazoles with doxorubicin in MCF-7 breast cancer cells. The results showed enhanced cytotoxicity when used together compared to doxorubicin alone, suggesting potential for combination therapy .

Data Table: Biological Activities and IC50 Values

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-13(8-16)10(2)15(14-9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRRTGSYYWBDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.